3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine
Overview
Description
3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridine derivatives have been known to target various kinases, including ikk-ɛ and tbk1, which activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Mode of Action
It’s known that imidazo[4,5-b]pyridine derivatives interact with their targets, often through the process of phosphorylation .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives are known to affect the nf-kappab pathway .
Pharmacokinetics
Some imidazo[4,5-b]pyridine derivatives have been reported to display high human liver microsomal stability .
Result of Action
Imidazo[4,5-b]pyridine derivatives have been known to inhibit certain kinases, leading to the activation of nf-kappab .
Action Environment
It’s known that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase involved in the development of certain cancers . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a cascade of biochemical events that ultimately affect cellular function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with ALK can disrupt signaling pathways that are crucial for cell proliferation and survival . This disruption can lead to changes in gene expression and metabolic processes, ultimately affecting the overall function of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity through binding interactions. For instance, its binding to ALK inhibits the kinase activity of the enzyme, preventing the phosphorylation of downstream targets . This inhibition can lead to changes in gene expression and cellular responses, contributing to its overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained effects on cellular function, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed. These effects can include cellular damage, disruption of normal metabolic processes, and other physiological changes. It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can affect the compound’s activity and its overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins that influence its localization and accumulation. These interactions can affect the compound’s activity and its overall impact on cellular processes.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions:
- One common method involves the Pd- or Cu-catalyzed regiospecific cyclization of 2-halo-3-acylaminopyridines with amines .
- Another approach is the Pd-catalyzed amidation of 2-chloro-3-amino-substituted pyridines .
- The Cu- and Pd-catalyzed amidation reaction of 3-amino-N-Boc-4-chloropyridine using ligands is also utilized .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo substitution reactions, particularly involving halogenated derivatives under phase transfer catalysis conditions.
Cyclization Reactions: Intramolecular cyclization is a key reaction in the synthesis of imidazo[4,5-B]pyridine derivatives.
Common Reagents and Conditions:
Palladium and Copper Catalysts: These are commonly used in the cyclization and amidation reactions.
Phase Transfer Catalysis: Used for substitution reactions involving halogenated derivatives.
Major Products:
Scientific Research Applications
3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a dual inhibitor of FLT3/aurora kinases for the treatment of acute myeloid leukemia.
Cardiovascular Research: Some derivatives act as potent angiotensin II type I receptor blockers with partial peroxisome proliferator-activated receptor-γ agonism.
Neuroscience: Certain derivatives are explored as nonbenzodiazepine anticonvulsants and anxiolytics.
Material Science: The compound’s structural characteristics make it useful in proton- and charge-transfer processes in organometallic chemistry.
Comparison with Similar Compounds
Imidazo[4,5-C]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms in the ring.
Imidazo[1,5-A]pyridines and Imidazo[1,2-A]pyridines: These isomeric forms also feature an imidazole ring fused with a pyridine moiety but have different biological activities.
Uniqueness:
Properties
IUPAC Name |
tert-butyl 7-chloroimidazo[4,5-b]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)15-6-14-8-7(12)4-5-13-9(8)15/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKOBEZGRPNKQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NC2=C(C=CN=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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